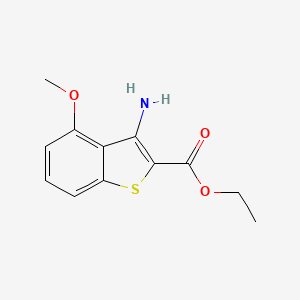

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

Description

Historical Context of Benzothiophene Derivative Research

The exploration of benzothiophene derivatives began in the late 19th century with the isolation of benzothiophene from coal tar and petroleum byproducts. Early work focused on elucidating its aromaticity and reactivity, culminating in the 1930s with the first synthetic routes to substituted benzothiophenes. These efforts laid the groundwork for understanding the compound’s stability and electronic structure, which differ from simpler heterocycles due to the sulfur atom’s electron-withdrawing effects.

A pivotal advancement occurred in the 1960s with the development of regioselective substitution strategies. For example, the use of Friedel-Crafts acylation enabled functionalization at the 2- and 3-positions of benzothiophene, critical for tailoring derivatives like this compound. By the 1980s, benzothiophenes gained prominence in medicinal chemistry, particularly as scaffolds for nonsteroidal antiestrogens (e.g., raloxifene) and antifungal agents. These applications underscored the need for efficient synthetic methods, driving innovations in cross-coupling reactions and aryne-based cyclizations.

Significance of this compound in Heterocyclic Chemistry

This compound exemplifies the convergence of electronic modulation and functional diversity in heterocyclic design. Its structure features three key moieties:

- Amino Group : Enhances nucleophilicity and enables participation in condensation and cycloaddition reactions.

- Methoxy Group : Acts as an electron-donating substituent, directing electrophilic substitution to specific positions.

- Ester Group : Facilitates further derivatization via hydrolysis or transesterification.

This combination makes the compound a versatile intermediate for synthesizing polycyclic systems. For instance, its amino and ester groups can engage in tandem reactions to form quinazolinone or pyrido[2,3-d]pyrimidine derivatives, which are prevalent in kinase inhibitors. Additionally, the benzothiophene core’s planar structure and π-conjugation render it suitable for optoelectronic materials, such as organic semiconductors and light-emitting diodes.

Table 1: Key Functional Groups and Their Roles in this compound

| Functional Group | Role in Reactivity | Application Example |

|---|---|---|

| Amino (-NH₂) | Nucleophilic attacks, Schiff base formation | Anticancer agent precursors |

| Methoxy (-OCH₃) | Electron donation, regioselectivity control | Directed C–H functionalization |

| Ester (-COOEt) | Hydrolysis to carboxylic acids, transesterification | Polymer and coordination complex synthesis |

Research Evolution and Current Literature Status

Recent advancements in benzothiophene chemistry have focused on atom-economical and catalytic methods. A landmark study by Singh et al. (2016) demonstrated the use of aryne intermediates for one-pot benzothiophene synthesis, enabling the incorporation of diverse substituents. This approach was refined in 2020 by a cesium fluoride-mediated reaction between alkynyl sulfides and o-silylaryl triflates, which produced polysubstituted benzothiophenes in high yields (72–89%). Such methodologies are directly applicable to synthesizing this compound, as they allow precise control over substitution patterns.

Current literature emphasizes the compound’s utility in cross-disciplinary applications:

- Pharmaceuticals : Derivatives exhibit inhibitory activity against tyrosine kinases and bacterial efflux pumps.

- Materials Science : Benzothiophene-based polymers demonstrate high charge-carrier mobility (>10 cm²/V·s), making them ideal for organic field-effect transistors.

- Catalysis : Palladium complexes of benzothiophene derivatives catalyze C–N and C–O coupling reactions under mild conditions.

Despite these advances, challenges persist in achieving enantioselective synthesis and scaling up production. Recent efforts, such as flow chemistry adaptations of aryne reactions, aim to address these limitations.

Properties

IUPAC Name |

ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-3-16-12(14)11-10(13)9-7(15-2)5-4-6-8(9)17-11/h4-6H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJHCJZGVFYMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-methoxy-3-methylbenzene diazonium chloride with 2-formylcyclohexanone under Japp-Klingemann coupling conditions . This reaction is followed by further functionalization to introduce the amino and ester groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of thiols or thioethers.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it a valuable intermediate in synthesizing more complex molecules. This application is particularly significant in the development of pharmaceuticals and agrochemicals.

2. Reaction Mechanisms

The compound can undergo several chemical reactions, including:

- Oxidation: Can be oxidized to introduce additional functional groups.

- Reduction: Reduction reactions can modify the amino group.

- Substitution: Nucleophilic and electrophilic substitutions can be employed to alter the benzothiophene structure.

Biological Applications

1. Anticancer Research

Recent studies have explored the potential of this compound as an anticancer agent. For instance, it has been investigated for its ability to induce apoptosis in cancer cells. In vivo studies demonstrated significant tumor mass reduction when treated with this compound compared to controls, indicating its therapeutic potential against tumors .

2. Antimicrobial Properties

Research has also suggested that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains makes it a candidate for further development in treating infections, especially those resistant to conventional antibiotics.

Medical Applications

1. Drug Development

this compound is being studied for its role in drug development targeting specific enzymes or receptors involved in disease processes. Its structural characteristics facilitate interactions with biological targets, which could lead to the design of novel therapeutic agents.

2. Mechanism of Action

The mechanism of action involves binding to molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. Understanding these interactions is crucial for developing effective drugs based on this compound.

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a building block for complex organic molecules. |

| Anticancer Activity | Induces apoptosis; significant tumor mass reduction observed in studies. |

| Antimicrobial Properties | Effective against various bacterial strains; potential for infection treatment. |

| Drug Development | Targets specific enzymes/receptors; promising for new therapeutic agents. |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on solid tumors in mice. The results indicated a reduction in tumor mass by approximately 54% compared to standard chemotherapy agents, highlighting its potential as an alternative treatment option .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its application in developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate: is similar to other benzothiophene derivatives, such as:

Uniqueness

The presence of the methoxy group at the 4-position and the amino group at the 3-position makes this compound unique. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological properties.

Biological Activity

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiophene core, which is a fused ring structure comprising benzene and thiophene. The presence of an amino group and a methoxy group enhances its reactivity and biological potential. The molecular formula is , with a molecular weight of approximately 251.3 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For instance, the compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission processes. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated promising antiproliferative effects, with IC50 values indicating effective inhibition at low concentrations. For example, it was found to exhibit selective activity against breast cancer (MCF-7) and colorectal cancer cell lines .

Enzyme Inhibition

The compound's inhibitory effects on AChE and BChE were quantified in several studies. For instance, a recent study reported that this compound had an IC50 value comparable to standard AChE inhibitors, suggesting it could be developed as a therapeutic agent for cognitive disorders .

Case Studies

- In Vitro Studies : In vitro analyses using human cancer cell lines showed that this compound exhibited significant cytotoxicity, particularly against MCF-7 cells, with an IC50 value of approximately 5 µM . These findings were corroborated by molecular docking studies that indicated favorable binding interactions with target enzymes.

- Neuroprotective Potential : The neuroprotective effects were assessed through various assays that measured cell viability in the presence of oxidative stressors. The compound showed protective effects on neuronal cells, suggesting potential for treating neurodegenerative conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzothiophene derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate | C12H12F N O2 S | Contains a fluoro group which may enhance reactivity |

| Ethyl 3-amino-thieno[3,2-b]thiophene-2-carboxylate | C12H13N O2 S | Features a thieno ring instead of benzothiophene |

| Ethyl 4-amino-3-methoxybenzo[b]thiophene-2-carboxylate | C12H13N O3 S | Amino group at the para position relative to methoxy |

These comparisons highlight how variations in substituents can significantly influence the biological activity and chemical reactivity of similar compounds.

Q & A

Q. What protocols ensure high-purity isolation of the compound post-synthesis?

- Answer : Use column chromatography with gradients of ethyl acetate/hexane for preliminary purification. Recrystallization from ethanol or acetone removes polar impurities. Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .

Q. How can researchers validate the compound’s stability under storage conditions?

- Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or LC-MS. Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.